Prazepam-D5

Overview

Description

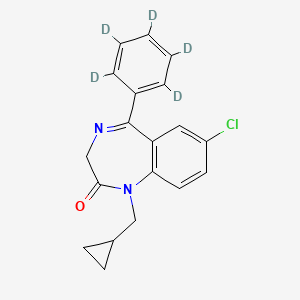

Prazepam-D5 is a deuterated form of Prazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify Prazepam levels in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prazepam-D5 involves the incorporation of deuterium atoms into the Prazepam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterium gas and advanced catalytic systems is essential to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Prazepam-D5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction reactions can convert this compound to its desmethyl derivative.

Substitution: Halogenation and other substitution reactions can modify the benzene ring or other functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of desmethyl derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Prazepam-D5 is widely used in scientific research, particularly in the following fields:

Chemistry: As an internal standard in mass spectrometry for the quantification of Prazepam in various samples.

Biology: Used in pharmacokinetic studies to understand the metabolism and distribution of Prazepam in biological systems.

Medicine: Employed in clinical toxicology to monitor Prazepam levels in patients undergoing treatment.

Mechanism of Action

Prazepam-D5, being a deuterated form of Prazepam, shares the same mechanism of action. It exerts its effects by modulating the benzodiazepine receptor, which enhances the function of gamma-aminobutyric acid (GABA) in the brain. This leads to increased inhibition and reduced cortical and limbic arousal, resulting in anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar Compounds

Diazepam-D5: Another deuterated benzodiazepine used as an internal standard in analytical chemistry.

Nordiazepam-D5: A deuterated form of Nordiazepam, used similarly in mass spectrometry.

Oxazepam-D5: Deuterated Oxazepam, also used as an internal standard.

Uniqueness

Prazepam-D5 is unique due to its specific application in the quantification of Prazepam. Its deuterated nature provides a distinct mass spectrometric signature, allowing for accurate and precise measurements in complex biological matrices .

Biological Activity

Prazepam-D5 is a deuterated derivative of prazepam, a benzodiazepine known for its anxiolytic and sedative properties. The incorporation of deuterium atoms enhances its stability and provides distinct mass spectrometric characteristics, making it particularly useful in analytical chemistry for quantifying prazepam in biological samples. This compound serves as an internal standard in toxicology screening and pharmacokinetic studies, allowing for precise measurements in various biological matrices.

This compound primarily acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor. This modulation enhances GABAergic neurotransmission, which leads to decreased neuronal excitability. The biological effects observed with this compound include:

- Anxiolytic Effects: Reduces anxiety by enhancing the inhibitory effects of GABA.

- Sedative Properties: Induces sedation and relaxation.

- Anticonvulsant Activity: May help in controlling seizures by stabilizing neuronal activity.

- Muscle Relaxation: Provides muscle-relaxing effects, beneficial in various therapeutic contexts.

Pharmacokinetics

The pharmacokinetics of this compound involve hepatic metabolism, where it is primarily converted to desmethyldiazepam, an active metabolite that significantly contributes to its therapeutic effects. Key pharmacokinetic parameters include:

- Absorption: Rapidly absorbed following administration.

- Metabolism: Primarily metabolized by cytochrome P450 enzymes, notably CYP3A4.

- Half-Life: The half-life of this compound is comparable to that of prazepam, generally ranging from 20 to 40 hours depending on individual metabolic rates.

Comparative Analysis with Other Benzodiazepines

To highlight the unique features of this compound compared to other deuterated benzodiazepines, the following table summarizes relevant compounds:

| Compound | Description | Unique Features |

|---|---|---|

| This compound | Deuterated form of prazepam | Used as an internal standard for quantifying prazepam |

| Diazepam-D5 | Deuterated form of diazepam | Commonly used in various assays |

| Nordiazepam-D5 | Deuterated derivative of nordiazepam | Similar applications in mass spectrometry |

| Oxazepam-D5 | Deuterated oxazepam | Also serves as an internal standard |

Analytical Applications

This compound has been extensively utilized in analytical chemistry, particularly in the development of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods. These methods allow for sensitive and specific analysis of drugs and toxic substances in biological samples. For instance:

- In a study focusing on the quantification of benzodiazepines in serum and plasma, this compound was used as an internal standard, enhancing the reliability of results obtained from complex biological matrices.

Toxicological Screening

This compound's role as an internal standard is crucial in toxicological screening procedures. Its unique mass spectrometric signature allows for accurate differentiation between prazepam and its metabolites during analysis. This capability is particularly important when monitoring drug levels in patients undergoing treatment for anxiety disorders or assessing potential overdoses.

Clinical Implications

Research indicates that benzodiazepines, including those quantified using this compound, are effective in managing symptoms associated with bipolar depression and anxiety disorders. The pharmacodynamic properties observed suggest that these compounds can be beneficial in clinical settings when monitored appropriately .

Q & A

Basic Research Questions

Q. How is Prazepam-D5 synthesized and characterized for use as an internal standard in mass spectrometry-based assays?

- Methodological Answer : this compound is synthesized by introducing five deuterium atoms at stable positions (e.g., methyl groups) via hydrogen-deuterium exchange or catalytic deuteration. Post-synthesis, purity is validated using nuclear magnetic resonance (NMR) to confirm deuterium incorporation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to assess isotopic enrichment (>98%). Structural integrity is confirmed by comparing retention times and fragmentation patterns with non-deuterated Prazepam .

Q. What analytical techniques are recommended for validating the purity and stability of this compound in pharmacokinetic studies?

- Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) to quantify this compound. Validate stability under storage conditions (e.g., -80°C) and during sample processing (e.g., freeze-thaw cycles). Cross-check deuterium retention via high-resolution mass spectrometry (HRMS) to detect isotopic exchange. Calibration curves using spiked biological matrices (plasma, urine) should demonstrate linearity (R² >0.99) and precision (CV <15%) .

Q. How should researchers design experiments to assess this compound’s role in metabolic stability assays?

- Methodological Answer : Incubate this compound with liver microsomes or hepatocytes under physiological conditions (37°C, pH 7.4). Use time-point sampling (0–120 min) to quantify parent compound depletion via LC-MS/MS. Include positive controls (e.g., testosterone for CYP3A4 activity) and normalize data using internal standard recovery rates. Calculate intrinsic clearance (CLint) using the in vitro half-life method .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification across different biological matrices?

- Methodological Answer : Discrepancies often arise from matrix effects (e.g., ion suppression in plasma vs. urine). Mitigate by:

- Optimizing sample preparation: Solid-phase extraction (SPE) or protein precipitation with acetonitrile.

- Using matrix-matched calibration standards.

- Validating extraction efficiency (>85%) and matrix effect (<20% signal variation) per FDA bioanalytical guidelines .

Q. What methodological considerations are critical when using this compound in cross-disciplinary studies (e.g., forensic toxicology vs. neuropharmacology)?

- Methodological Answer :

- Stability : Test degradation under varying conditions (e.g., UV light exposure in forensic settings).

- Cross-reactivity : Validate specificity in immunoassays if used alongside antibody-based techniques.

- Data normalization : Use consensus protocols for inter-laboratory reproducibility, such as harmonized MRM transitions and internal standard ratios .

Q. How can batch-to-batch variability in this compound synthesis impact longitudinal studies, and how is this addressed statistically?

- Methodological Answer : Variability in deuterium enrichment (>2% deviation) may alter ionization efficiency. Address by:

- Implementing quality control (QC) samples in each batch.

- Applying mixed-effects models to account for batch variability in pharmacokinetic parameters.

- Reporting relative standard deviation (RSD) for inter-batch comparisons .

Q. Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting results in this compound recovery rates between SPE and liquid-liquid extraction (LLE)?

- Methodological Answer : SPE may exhibit higher recovery for polar metabolites, while LLE favors lipophilic compounds. Resolve contradictions by:

- Conducting recovery tests with isotopically labeled analogs.

- Performing correlation analysis between extraction methods and LC-MS/MS sensitivity.

- Reporting method-specific limits of detection (LOD) and quantitation (LOQ) .

Q. What statistical approaches are recommended for analyzing this compound’s role in multi-analyte panels with overlapping chromatographic peaks?

- Methodological Answer : Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to deconvolute overlapping peaks. Validate with synthetic mixtures of analytes and internal standards. Apply false discovery rate (FDR) correction to minimize Type I errors in high-throughput studies .

Properties

IUPAC Name |

7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)21-11-18(23)22(17)12-13-6-7-13/h1-5,8-10,13H,6-7,11-12H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQCHHACWWAQLJ-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CC4CC4)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016423 | |

| Record name | Prazepam-D5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152477-89-9 | |

| Record name | Prazepam-D5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.